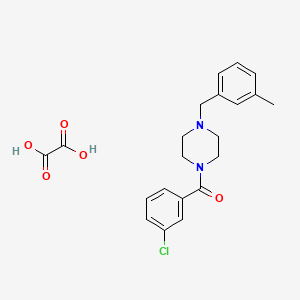
1-(3-chlorobenzoyl)-4-(3-methylbenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzoyl)-4-(3-methylbenzyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research in recent years. It is a piperazine derivative that has been studied for its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorobenzoyl)-4-(3-methylbenzyl)piperazine oxalate is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, anxiety, and depression.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorobenzoyl)-4-(3-methylbenzyl)piperazine oxalate has anxiolytic and antidepressant effects in animal models. It has also been shown to increase the levels of serotonin in the brain, which is believed to be responsible for its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-chlorobenzoyl)-4-(3-methylbenzyl)piperazine oxalate in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for serotonin transporters, making it a useful tool for studying the serotonin system. However, one of the limitations is its potential toxicity, which needs to be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of 1-(3-chlorobenzoyl)-4-(3-methylbenzyl)piperazine oxalate. One direction is to further investigate its mechanism of action and its potential therapeutic applications in the treatment of anxiety and depression. Another direction is to study its effects on other neurotransmitter systems, such as dopamine and norepinephrine. Additionally, there is a need to explore its potential toxicity and side effects in greater detail to ensure its safety for use in humans.
Conclusion:
In conclusion, 1-(3-chlorobenzoyl)-4-(3-methylbenzyl)piperazine oxalate is a compound with promising potential for use in various scientific research fields. Its high potency and selectivity make it a useful tool for studying the serotonin system, and its anxiolytic and antidepressant effects make it a potential candidate for the treatment of anxiety and depression. However, further research is needed to fully understand its mechanism of action and potential applications, as well as its potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of 1-(3-chlorobenzoyl)-4-(3-methylbenzyl)piperazine oxalate involves the reaction of 3-chlorobenzoyl chloride and 3-methylbenzylamine in the presence of a base, followed by the addition of piperazine and oxalic acid. The reaction is carried out under controlled conditions to obtain a pure product with a high yield.
Applications De Recherche Scientifique
1-(3-chlorobenzoyl)-4-(3-methylbenzyl)piperazine oxalate has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O.C2H2O4/c1-15-4-2-5-16(12-15)14-21-8-10-22(11-9-21)19(23)17-6-3-7-18(20)13-17;3-1(4)2(5)6/h2-7,12-13H,8-11,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEUFNHJPILYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5153379.png)


![2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5153396.png)
![1-(3-ethoxybenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5153402.png)
![1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate](/img/structure/B5153413.png)
![1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5153426.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5153431.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5153452.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5153454.png)